Cas no 279261-89-1 ((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid)

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid is a boronic acid derivative featuring a benzo-fused dioxepine core, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl structures. The dioxepine moiety contributes to enhanced solubility and stability, which can be advantageous in medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, including potential therapeutics targeting CNS disorders or inflammation. High purity and consistent reactivity make it a reliable choice for researchers requiring precise control in synthetic pathways. Proper handling under inert conditions is recommended to preserve its reactivity.
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid structure
279261-89-1 structure
Product Name:(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
CAS No:279261-89-1
MF:C9H11BO4
MW:193.992243051529
MDL:MFCD02681910
CID:252697
PubChem ID:2776398
Update Time:2025-06-12

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
    • 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid
    • Boronic acid,B-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
    • (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)boronic acid
    • CS-0175342
    • FT-0614306
    • AKOS004116294
    • EN300-1262824
    • NCGC00249568-01
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl boronic acid
    • DTXSID90380045
    • MFCD02681910
    • AMY3422
    • F2135-0414
    • 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl-boronic acid
    • Z336080236
    • A26178
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-boronic acid
    • SCHEMBL8475
    • PS-9427
    • J-511167
    • 279261-89-1
    • Boronic acid, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
    • SY025520
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid, AldrichCPR
    • CSNCBPVLUIFJOS-UHFFFAOYSA-N
    • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronicacid
    • 3,4-Dihydro-2H-1,5-benzodioxepine-7-boronic Acid
    • DB-047305
    • MDL: MFCD02681910
    • Inchi: 1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2
    • InChI Key: CSNCBPVLUIFJOS-UHFFFAOYSA-N
    • SMILES: O1C2C=C(B(O)O)C=CC=2OCCC1

Computed Properties

  • Exact Mass: 194.07500
  • Monoisotopic Mass: 194.0750390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 150 °C
  • Boiling Point: 371 ℃ at 760 mmHg
  • Solubility: Slightly soluble (2.5 g/l) (25 º C),
  • PSA: 58.92000
  • LogP: -0.47230

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: R36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid Pricemore >>

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(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:279261-89-1)(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
Order Number:A26178
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):234.0/1087.0
Email:sales@amadischem.com

Additional information on (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid

Comprehensive Overview of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid (CAS No. 279261-89-1)

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid (CAS No. 279261-89-1) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of heterocyclic boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Its unique benzodioxepine scaffold combined with a boronic acid functional group makes it a versatile building block for designing complex molecules.

The growing interest in boronic acid-based compounds stems from their applications in drug discovery, particularly in targeting enzyme inhibitors and biomolecular probes. Researchers frequently search for "boronic acid derivatives in cancer therapy" or "benzodioxepine applications in medicinal chemistry," reflecting its relevance in cutting-edge studies. The compound’s CAS No. 279261-89-1 is often queried in databases like SciFinder or Reaxys for its synthetic pathways and physicochemical properties.

From a structural perspective, the 3,4-dihydro-2H-benzo[b][1,4]dioxepine core provides rigidity and electronic diversity, enhancing binding affinity in ligand-receptor interactions. This aligns with trends in "fragment-based drug design" and "small molecule modulators," topics highly searched in AI-driven drug development platforms. The boronic acid moiety further enables bioconjugation, making it valuable for proteolysis-targeting chimeras (PROTACs) and biomarker detection.

In material science, CAS 279261-89-1 is explored for its potential in organic electronics, such as OLEDs and sensors, due to its conjugated system and stability. Queries like "boronic acids in polymer chemistry" or "benzodioxepine-based materials" highlight interdisciplinary interest. Its synthesis typically involves palladium-catalyzed borylation or lithiation-borylation sequences, methods frequently discussed in green chemistry forums.

Quality control of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid relies on advanced analytical techniques like HPLC, NMR, and mass spectrometry. Researchers often seek "purity standards for boronic acids" or "spectroscopic characterization methods," underscoring the need for precise documentation of CAS 279261-89-1 specifications. Storage recommendations (e.g., anhydrous conditions) are also critical to maintain reactivity.

Emerging trends link this compound to sustainable chemistry, with searches for "eco-friendly boronic acid synthesis" rising. Its role in click chemistry and bioorthogonal reactions further aligns with demands for high-efficiency transformations. Patent analyses reveal applications in agrochemicals and flavors/fragrances, expanding its industrial footprint.

In summary, 279261-89-1 exemplifies the intersection of structural innovation and functional versatility. Its prominence in peer-reviewed literature and commercial catalogs reflects sustained demand, driven by both academic curiosity and industrial pragmatism. Future directions may explore its catalytic asymmetric synthesis or nanotechnology integrations, ensuring its relevance in next-generation research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:279261-89-1)(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
A26178
Purity:99%/99%
Quantity:5g/25g
Price ($):234.0/1087.0
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